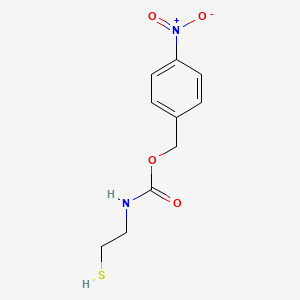

(4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate

Description

Properties

IUPAC Name |

(4-nitrophenyl)methyl N-(2-sulfanylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-10(11-5-6-17)16-7-8-1-3-9(4-2-8)12(14)15/h1-4,17H,5-7H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKJVDAVEBGOMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NCCS)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984283 |

Source

|

| Record name | (4-Nitrophenyl)methyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65750-59-6 |

Source

|

| Record name | (4-Nitrophenyl)methyl N-(2-mercaptoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65750-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Nitrophenyl)methyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenyl)methyl (2-mercaptoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of (4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate

The following technical guide details the synthesis of (4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate , often referred to as p-Nitrobenzyloxycarbonyl-cysteamine (pNZ-cysteamine) .

This guide prioritizes the Cystamine-Disulfide Pathway . This strategy is superior to direct reaction with cysteamine because it chemically blocks the thiol group during the acylation step, preventing the formation of unstable thiocarbonates or N,S-bis-acylated byproducts.

Executive Summary & Strategic Analysis

Target Molecule: (4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate

Formula:

The Chemoselectivity Challenge

Reacting 4-nitrobenzyl chloroformate directly with cysteamine (

-

N-carbamate (Target)

-

S-thiocarbonate (Side product)[1]

-

N,S-bis-carbamate (Over-reaction)

The Solution: The Disulfide Scaffold Strategy

To guarantee N-selectivity, we utilize Cystamine (the disulfide dimer of cysteamine) as the starting material. The disulfide bond acts as an intrinsic protecting group for the thiol.

-

Acylation: React Cystamine with 4-Nitrobenzyl chloroformate to form the symmetric bis-carbamate.

-

Selective Reduction: Cleave the disulfide using a reagent that spares the nitro group (e.g., DTT or TCEP).[1] Note: Avoid Zn/Acid or catalytic hydrogenation, as these will reduce the nitro group to an amine, triggering the premature collapse of the carbamate.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Figure 1: The Disulfide Scaffold Strategy ensures exclusive N-acylation before generating the free thiol.

Detailed Experimental Protocol

Phase 1: Synthesis of Bis(4-nitrobenzyloxycarbonyl)cystamine

This step installs the carbamate linkage on both ends of the cystamine dimer.[1]

Reagents:

-

Cystamine dihydrochloride (

)[1] -

4-Nitrobenzyl chloroformate (

)[1] -

Triethylamine (TEA) or Sodium Hydroxide (NaOH)[1]

-

Dichloromethane (DCM) or THF[1]

Protocol:

-

Preparation: Suspend Cystamine dihydrochloride (

, -

Base Addition: Cool to

. Add Triethylamine ( -

Acylation: Dissolve 4-Nitrobenzyl chloroformate (

, -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane).[1] The starting material (polar) should disappear, replaced by a less polar UV-active spot.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

Phase 2: Selective Disulfide Cleavage

This step generates the target monomeric thiol without reducing the nitro group.

Reagents:

-

Intermediate Bis-carbamate (from Phase 1)[1]

-

DL-Dithiothreitol (DTT) (preferred) or TCEP

HCl[1] -

Solvent: Methanol/THF (degassed)[1]

Protocol:

-

Setup: Dissolve the Bis-carbamate (

) in degassed Methanol/THF (1:1,-

Critical: Oxygen must be excluded to prevent re-oxidation of the product. Sparge solvents with Argon for 15 minutes.[1]

-

-

Reduction: Add DTT (

, 2 equivalents) or TCEP ( -

Monitoring: Monitor by TLC. The disulfide spot will disappear, yielding a slightly more polar thiol spot (Ellman’s reagent positive).[1]

-

Workup (Extraction Method):

-

Storage: The product is an air-sensitive thiol. Store under inert atmosphere at

.

Analytical Characterization

| Technique | Expected Signal / Observation |

| IR Spectroscopy | Strong Carbonyl stretch ( |

| Ellman's Test | Positive (Yellow color upon reaction with DTNB) confirms free thiol.[1] |

| Mass Spec (ESI) |

Safety & Handling

-

4-Nitrobenzyl Chloroformate: Corrosive and lachrymator.[1] Hydrolyzes to release HCl and 4-nitrobenzyl alcohol.[1] Handle in a fume hood.

-

Thiols (Cysteamine/Target): Potent stench.[1][3] Bleach all glassware and waste to oxidize thiols before removal from the hood.

-

Nitro Compounds: Potentially explosive if heated dry.[1] Do not distill the final product; use column chromatography or low-temperature recrystallization.

References

-

Organic Syntheses. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate." Org.[1][2][4] Synth.2020 , 97, 96-124.[1][2] Link

-

National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Lipophilic Nucleoside Analogues."[1] PubMed Central.[1]Link[1]

-

BenchChem. "Synthesis routes of 4-Nitrophenyl carbamate." (Database of reaction conditions for p-nitrophenyl carbamates). Link

-

UCL Discovery. "Novel approaches for cysteine bioconjugation." (Thesis detailing disulfide exchange and thiol protection strategies). Link

-

ResearchGate. "p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group."[1] (Mechanistic insight into pNZ stability and cleavage). Link

Sources

- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Synthesis and Application of Photocleavable Carbamate Crosslinkers for Proteomics

Executive Summary

This technical guide details the design, synthesis, and application of Photocleavable (PC) Carbamate Crosslinkers for Chemical Crosslinking Mass Spectrometry (XL-MS). Unlike traditional non-cleavable linkers (e.g., DSS, BS3) that complicate spectral analysis, PC-carbamates allow for the controlled release of peptides via UV irradiation (365 nm). This reduces the database search space from quadratic (

This guide focuses on the ** ortho-nitrobenzyl (o-NB)** scaffold, the gold standard for photocleavability, engineered with carbamate chemistry to ensure hydrolytic stability during trypsin digestion—a critical advantage over ester-based cleavable linkers.

Chapter 1: Chemical Design Principles

The ortho-Nitrobenzyl Core

The photolabile core relies on the Norrish Type II mechanism. Upon irradiation at 300–365 nm, the ortho-nitro group undergoes an intramolecular redox reaction, abstracting a hydrogen from the benzylic carbon. This leads to the cleavage of the C-O bond, releasing the crosslinked amine (protein side chain) and a nitroso-aldehyde byproduct.

Why Carbamates?

In proteomics, crosslinkers must survive overnight digestion (typically pH 8.0, 37°C).

-

Esters: Prone to hydrolysis during digestion, leading to "dead-end" modifications rather than crosslinks.

-

Carbamates: Formed by reacting activated carbonates with amines. They exhibit superior stability in aqueous buffers compared to esters but cleave cleanly under UV light.

The Target Molecule

We will focus on the synthesis of Bis-NHS-PC-Carbamate , a homobifunctional crosslinker derived from 2-nitro-1,4-benzenedimethanol.

-

Reactive Group:

-hydroxysuccinimide (NHS) carbonate. -

Target: Primary amines (Lysine

-amino groups). -

Cleavage: 365 nm UV.[1]

Chapter 2: Synthesis Protocol

Safety Warning: Handle Disuccinimidyl Carbonate (DSC) and resulting carbonates with care. Work in a fume hood. DSC is a phosgene equivalent.

Reagents and Equipment

| Reagent | Grade | Purpose |

| 2-Nitro-1,4-benzenedimethanol | >97% | Photocleavable Core |

| >99% | Activation Agent | |

| Triethylamine (TEA) | Anhydrous | Base Catalyst |

| Acetonitrile (MeCN) | Anhydrous | Solvent |

| Dichloromethane (DCM) | Anhydrous | Extraction/Solvent |

Step-by-Step Synthesis of Bis-NHS-PC-Carbamate

Step 1: Activation of the Diol The goal is to convert the chemically inert hydroxyl groups of the core into highly reactive NHS-carbonates.

-

Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect from light), dissolve 2-nitro-1,4-benzenedimethanol (1.0 mmol, 197 mg) in anhydrous Acetonitrile (10 mL).

-

Addition: Add Triethylamine (3.0 mmol, 418 µL) to the solution under nitrogen atmosphere.

-

Activation: Add DSC (3.0 mmol, 768 mg) in one portion. The reaction is slightly exothermic.

-

Incubation: Stir the mixture at room temperature (RT) in the dark for 6–12 hours. Monitor by TLC (DCM:MeOH 95:5) for the disappearance of the starting diol.

Step 2: Work-up and Purification

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <30°C.

-

Extraction: Redissolve the residue in DCM (20 mL) and wash rapidly with cold 0.1 M HCl (2 x 10 mL) to remove excess TEA and NHS byproducts, followed by brine (10 mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Precipitation: The product often solidifies. Recrystallize from cold isopropanol/hexanes if necessary to obtain the Bis-NHS-PC-Carbamate as a pale yellow solid.

-

Storage: Store at -20°C under argon, strictly protected from light.

Synthesis Pathway Diagram

Figure 1: Synthetic route for converting the nitrobenzyl diol core into the active NHS-carbonate crosslinker.

Chapter 3: Proteomics Application Workflow

Crosslinking Protocol

-

Protein Preparation: Dilute protein complex to 0.5–2.0 mg/mL in HEPES buffer (20 mM, pH 7.5). Avoid Tris or Glycine buffers as they contain competing amines.

-

Reaction: Dissolve Bis-NHS-PC-Carbamate in dry DMSO (50 mM stock). Add to protein sample (Final conc: 0.5–1.0 mM).

-

Incubation: Incubate for 30–60 minutes at RT in the dark.

-

Quenching: Add Ammonium Bicarbonate (final 50 mM) for 15 minutes.

Digestion and Enrichment

-

Digestion: Standard Trypsin/Lys-C digestion (overnight, 37°C). The carbamate linkage remains stable.

-

Enrichment (Optional but Recommended): If the linker contains a biotin handle (e.g., pcPIR design), enrich on Streptavidin beads. For the Bis-NHS-PC-Carbamate, Strong Cation Exchange (SCX) is often used to enrich highly charged crosslinked peptides (charge

+3).

Photocleavage and MS Analysis

This is the critical differentiation step.

-

Irradiation: Expose the peptide mixture to UV light (365 nm) for 10–30 minutes on ice.

-

Source: 100W Hg lamp or high-power UV LED.

-

Vessel: Quartz cuvette or open microcentrifuge tube (glass absorbs UV).

-

-

Mechanism: The linker cleaves, leaving a specific mass tag (the "reporter") on the lysine residues.

-

LC-MS/MS: Analyze the sample.

-

Non-irradiated control: Crosslinked peptides appear as high-mass precursors.

-

Irradiated sample: Crosslinks disappear; two linear peptides appear with specific mass modifications.

-

Workflow Diagram

Figure 2: Proteomics workflow utilizing photocleavable crosslinkers to simplify MS identification.

Chapter 4: Troubleshooting & Quality Control

QC of Synthesized Linker

-

H-NMR: Look for the disappearance of the hydroxymethyl protons (~4.5 ppm) and the appearance of the NHS-methylene protons (~2.8 ppm).

-

Functional Test: React a small aliquot with a model peptide (e.g., Angiotensin) and monitor by MALDI or LC-MS. You should see a mass shift corresponding to the linker + peptide.[2]

Common Failure Modes

| Issue | Cause | Solution |

| Low Crosslinking Yield | Hydrolysis of NHS ester | Use anhydrous DMSO; store linker at -20°C with desiccant. |

| Incomplete Cleavage | Weak UV source or glass absorption | Use quartz vials; ensure light source is 365 nm (not 254 nm, which damages protein). |

| No Crosslinks Detected | Ion suppression | Perform SCX enrichment to remove non-crosslinked linear peptides. |

References

-

Petrotchenko, E. V., & Borchers, C. H. (2010).[3] Crosslinking combined with mass spectrometry for structural proteomics.[3][4][5][6] Mass Spectrometry Reviews. Link

-

Tang, X., & Bruce, J. E. (2010). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. Molecular BioSystems. Link

- Kohl, J., et al. (2015). Synthesis of a novel photocleavable cross-linker and its application in protein structure analysis. Journal of Proteomics.

-

Sinz, A. (2018).[3] Cross-Linking/Mass Spectrometry for Studying Protein Structures and Protein-Protein Interactions: Where Are We Now and Where Should We Go from Here? Angewandte Chemie International Edition. Link

-

Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Journal of Organic Chemistry. Link

Sources

- 1. seas.upenn.edu [seas.upenn.edu]

- 2. Isotopically coded cleavable cross-linker for studying protein-protein interaction and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of (4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate

A Strategic Bifunctional Building Block for Thiol-Mediated Chemoselective Ligation[1][2][3][4]

Executive Summary

(4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate (CAS: 65750-59-6), frequently referred to as PNZ-Cysteamine , represents a critical class of "caged" bifunctional linkers.[1][2][3][4] It combines a highly reactive thiol nucleophile with a masked amine, protected by the p-nitrobenzyloxycarbonyl (PNZ) group.[1][2][3][4]

Unlike standard Boc- or Fmoc-protected derivatives, the PNZ group confers unique orthogonality; it is stable to the acidic conditions of Boc removal (TFA) and the basic conditions of Fmoc removal (Piperidine), yet is cleaved specifically via reduction (hydrogenolysis or dithionite).[1][2][3][4] This makes PNZ-Cysteamine an indispensable tool in complex peptide synthesis , antibody-drug conjugate (ADC) linker design , and native chemical ligation (NCL) strategies where iterative deprotection is required without disturbing sensitive disulfide bridges.[1][2][3][4]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling this compound in a research setting.

| Property | Value / Description | Technical Note |

| IUPAC Name | (4-Nitrophenyl)methyl N-(2-sulfanylethyl)carbamate | Often cited as N-PNZ-cysteamine.[1][2][3][4] |

| CAS Registry | 65750-59-6 | Primary identifier for regulatory searches.[1][2][3][4] |

| Molecular Formula | ||

| Molecular Weight | 256.28 g/mol | |

| Physical State | White to pale yellow solid | Coloration deepens upon oxidation (disulfide formation).[1][2][3][4] |

| Melting Point | 94°C - 98°C | Sharp range indicates high purity; broadens if oxidized.[1][2][3][4] |

| Solubility | DMSO, DMF, MeOH, | Poorly soluble in water; requires organic co-solvent.[1][2][3][4] |

| pKa (Thiol) | ~8.2 - 8.5 | Thiolate anion formation requires pH > 8.[1][2][3][4]0. |

| Stability | Hygroscopic; Air-sensitive | Critical: Thiol oxidizes to disulfide in air.[1][2][3][4] Store under Argon.[1][2][3][4] |

Structural Mechanistics & Orthogonality[1][2][3][4]

To utilize this molecule effectively, one must understand the distinct reactivity zones.[1][2][3][4] The molecule is tripartite:

-

The Warhead (Thiol): A free sulfhydryl (-SH) group ready for Michael addition (to maleimides), nucleophilic substitution (haloacetamides), or disulfide exchange.[1][2][3][4]

-

The Linker (Ethyl Chain): A short C2 spacer ensuring minimal steric hindrance during ligation events.[1][2][3][4]

-

The Shield (PNZ Group): The p-nitrobenzyl carbamate.[1][2][3][4] This group is the "safety lock." It renders the amine inert until a specific reductive trigger is applied.[1][2][3][4]

The Orthogonality Principle

In multi-step synthesis, the PNZ group allows this molecule to survive conditions that cleave other protecting groups.[1][2][3][4]

-

vs. Acid (Boc): PNZ is stable in Trifluoroacetic acid (TFA).[1][2][3][4]

-

vs. Base (Fmoc): PNZ is stable in 20% Piperidine (standard Fmoc deprotection).[1][2][3][4]

-

Cleavage Trigger: Reduction.

High-Fidelity Synthesis Protocol

Expert Insight: A common error in synthesizing this compound is the direct reaction of cysteamine with p-nitrobenzyl chloroformate.[1][2][3][4] This often leads to a mixture of N-acylated, S-acylated, and N,S-diacylated products because the thiol is a better nucleophile than the amine at neutral pH.[1][2][3][4]

The Self-Validating Route: To guarantee regio-specificity (N-protection only), we employ the "Disulfide First" strategy.[1][2][3][4]

Step 1: Protection of Cystamine (The Disulfide Dimer)[1][2][3][4]

-

Reagents: Cystamine dihydrochloride, p-Nitrobenzyl chloroformate (PNZ-Cl), NaOH.[1][2][3][4]

-

Mechanism: Using the disulfide (cystamine) eliminates the free thiol, leaving only the amines available for reaction.[1][2][3][4]

-

Procedure:

Step 2: Reductive Cleavage to Monomer[1][2][3][4]

-

Reagents: Dithiothreitol (DTT) or Zinc dust/Acetic Acid.[1][2][3][4]

-

Mechanism: Cleaving the disulfide bond releases the desired free thiol monomer.[1][2][3][4]

-

Procedure:

Experimental Workflow Visualization

The following diagram illustrates the synthesis logic and the downstream deprotection pathways, coded in Graphviz DOT language.

Figure 1: Synthesis and Application Logic Flow.[1][2][3][4] Note the specific use of the disulfide intermediate to prevent S-acylation side reactions.

Critical Handling & Storage Protocols

As a Senior Scientist, I cannot overstate the importance of preventing oxidative dimerization. The most common failure mode with this reagent is discovering it has reverted to the disulfide dimer (Bis-PNZ-cystamine) on the shelf.[1][2][3][4]

Storage Protocol

-

Atmosphere: Must be stored under Argon or Nitrogen.[1][2][3][4]

-

Temperature: -20°C is optimal; 4°C is acceptable for short term.

-

Container: Amber glass vials (light sensitive due to the nitro-aromatic group).[1][2][3][4]

Quality Control (Self-Check)

Before using in a critical ligation:

-

Ellman's Test: Dissolve a small aliquot and react with DTNB (Ellman's Reagent).[1][2][3][4] A strong yellow color (TNB anion) confirms free thiol availability.[1][2][3][4] If the solution remains clear, the reagent has oxidized.[1][2][3][4]

References

-

PubChem Compound Summary . (n.d.). Cysteamine, N-(4-nitrobenzyloxycarbonyl)-.[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3][4] Retrieved January 28, 2026, from [Link][1][2][3][4]

-

Isidro-Llobet, A., et al. (2009).[1][2][3][4] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on PNZ orthogonality). Retrieved January 28, 2026, from [Link][1][2][3][4]

Sources

Advanced Characterization Frameworks for 4-Nitrophenyl Carbamate Derivatives

Executive Summary

4-Nitrophenyl carbamates occupy a critical "Goldilocks zone" in organic synthesis and drug discovery: they are stable enough to be isolated and purified as solids, yet sufficiently electrophilic to react with amines under mild conditions to form ureas or carbamates. This duality presents unique characterization challenges. Unlike standard stable intermediates, these derivatives are prone to hydrolysis and transesterification during analysis.

This guide outlines a rigorous characterization strategy, moving beyond simple identity confirmation to functional reactivity profiling. It is designed for researchers requiring high-fidelity data for IND-enabling studies or mechanistic biochemistry.

Part 1: Structural Confirmation (The Identity Phase)

The first pillar of characterization is establishing the structural integrity of the carbamate linkage and the presence of the activating 4-nitrophenyl group.

Nuclear Magnetic Resonance (NMR) Profiling

The 4-nitrophenyl moiety provides a distinct spectroscopic handle.[1] In

-

Diagnostic Signals:

-

Aromatic Region: Look for two doublets (integrating to 2H each) typically centered around 7.4 ppm (protons ortho to the carbamate oxygen) and 8.2–8.3 ppm (protons ortho to the nitro group). The strong deshielding effect of the nitro group pushes the latter downfield.

-

Carbamate NH: If the carbamate is secondary (

), the N-H proton often appears as a broad singlet or doublet between 5.0–8.0 ppm , heavily dependent on solvent (DMSO-

-

Infrared (IR) Spectroscopy

IR is the rapid-check method for activation status.

-

The Carbonyl Shift: A standard alkyl carbamate carbonyl stretches at ~1700–1720 cm

. However, the electron-withdrawing nature of the p-nitrophenoxy group increases the double-bond character of the carbonyl, shifting the stretch to higher frequencies, typically 1730–1760 cm -

Nitro Group: Strong bands at ~1520 cm

(asymmetric stretch) and ~1350 cm

Mass Spectrometry (MS)

-

Fragmentation: In ESI-MS, these compounds often show a characteristic loss of the 4-nitrophenolate anion (mass 138) or the neutral 4-nitrophenol, depending on ionization mode.

Part 2: Purity & Stability (The Quality Phase)

Critical Warning: 4-Nitrophenyl carbamates are reactive electrophiles. Standard HPLC methods using nucleophilic solvents (methanol) or high pH buffers can cause on-column degradation, leading to false impurity profiles.

HPLC Method Development Strategy

To ensure the "impurity" peaks you see are real and not artifacts of the analysis, follow this protocol:

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18 or C8 (End-capped) | Standard reversed-phase retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~3.0) suppresses hydrolysis. |

| Mobile Phase B | Acetonitrile (NOT Methanol) | Methanol can act as a nucleophile, causing transesterification to methyl carbamates during the run. |

| Gradient | 5% to 95% B over 10-15 min | Elutes the polar 4-nitrophenol (degradation product) early, separating it from the intact carbamate. |

| Detection | UV at 270 nm & 300-330 nm | 4-Nitrophenol absorbs strongly at ~310 nm (in acid) or ~400 nm (in base). Monitoring multiple wavelengths helps distinguish the intact carbamate from free phenol. |

Diagram: Characterization Workflow

The following workflow illustrates the logical progression from synthesis to functional validation.

Caption: Logical workflow for validating reactive carbamate intermediates, prioritizing non-destructive identity checks before stability-sensitive purity assays.

Part 3: Functional Characterization (The Activity Phase)

For drug development, the reactivity of the carbamate is as important as its identity. You must determine how fast it reacts with targets (aminolysis) versus how fast it degrades (hydrolysis).

The Kinetic Reporter Assay

The release of 4-nitrophenol is a self-indicating reaction.

-

Intact Carbamate: Colorless (or pale yellow) in solution.

-

Free 4-Nitrophenolate: Bright yellow (

nm) in basic/buffered conditions (pH > 7.0).

Protocol: Determination of Hydrolytic Stability ( )

This protocol determines the half-life of the carbamate in aqueous buffer, essential for understanding its stability in biological media.

-

Preparation: Prepare a 10 mM stock solution of the 4-nitrophenyl carbamate in dry Acetonitrile (MeCN).

-

Buffer Setup: Prepare 50 mM Phosphate Buffer (pH 7.4) or Tris Buffer (pH 8.0).

-

Initiation:

-

Add 2.97 mL of Buffer to a UV-Vis cuvette.

-

Inject 30 µL of the carbamate stock (Final conc: 100 µM).

-

Immediately mix via inversion.

-

-

Monitoring:

-

Measure Absorbance at 400 nm every 30 seconds for 60 minutes.

-

Note: If the pH is < 7.0, the phenol will be protonated (colorless). You must take aliquots and quench into high pH buffer (pH 10) to read the absorbance.

-

-

Calculation:

-

Plot

vs. time. -

The slope

allows calculation of half-life:

-

Diagram: Mechanism of Action & Reporter Release

Understanding the mechanism clarifies why pH control is vital during analysis.

Caption: The B_Ac2 mechanism. The collapse of the tetrahedral intermediate releases the chromogenic 4-nitrophenolate, allowing real-time kinetic monitoring.

References

-

Protection Strategy & Hydrolysis: Kocalar, S. et al. "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups."[2] Journal of Emerging Investigators, 2022.[3] Link

-

Synthesis & Reactivity: p-Nitrophenyl chloroformate as a reagent for the preparation of carbamates. BenchChem Technical Guide. Link

-

Kinetic Methodology: Castro, E. A. et al. "Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates." ResearchGate/J. Org. Chem. Link

-

HPLC Analysis of Carbamates: EPA Method 531.1, "Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post Column Derivatization." U.S. Environmental Protection Agency.[4][5] Link

Sources

Mechanistic & Kinetic Profiling of p-Nitrophenyl Carbamates in Amino Acid Conjugation

Executive Summary

The reaction between p-nitrophenyl carbamates (NPCs) and amino acids represents a cornerstone transformation in chemical biology and medicinal chemistry. Distinguished by the facile leaving group ability of the p-nitrophenolate anion (

Mechanistic Principles

The Activated Carbamate Paradigm

Unlike alkyl carbamates, which are kinetically inert to aminolysis, p-nitrophenyl carbamates possess a highly electrophilic carbonyl carbon. The electron-withdrawing nitro group (

Reaction Pathway: The Mechanism

The reaction proceeds via a stepwise Addition-Elimination mechanism (

-

Nucleophilic Attack: The amino acid nucleophile (amine or thiol) attacks the carbonyl carbon of the NPC.

-

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate (

) is formed.[1][2] -

Proton Transfer: Depending on pH and solvent, proton transfer may occur to form a neutral or anionic intermediate (

). -

Elimination: The carbon-oxygen bond cleaves, expelling the p-nitrophenolate anion (yellow chromophore) and generating the stable urea (from amines) or thiocarbamate (from thiols) product.

Figure 1: Stepwise addition-elimination mechanism of p-nitrophenyl carbamate aminolysis. The expulsion of p-nitrophenolate allows for spectrophotometric monitoring.[3]

Kinetics and Thermodynamics

Rate Law and pH Dependence

The observed pseudo-first-order rate constant (

Where

-

Low pH: The amine is protonated (

) and non-nucleophilic. Reaction is slow. -

High pH: The amine is deprotonated. Reaction accelerates until hydrolysis of the carbamate by hydroxide ions (

) becomes a competing factor.

Chemoselectivity: Lysine vs. N-Terminus vs. Cysteine

Selectivity is dictated by the nucleophile's

| Amino Acid Residue | Functional Group | Typical | Reactivity Profile with NPC |

| N-Terminus | 7.6 – 8.0 | High. At physiological pH (7.4), a significant fraction is unprotonated, making it the primary target. | |

| Lysine | ~10.5 | Low at pH 7.4. Requires pH > 8.5 to compete effectively with the N-terminus. | |

| Cysteine | Thiol (-SH) | 8.0 – 8.5 | Variable. Thiols are better nucleophiles than amines (softer), but the resulting thiocarbamate is less stable and can undergo hydrolysis or rearrangement. |

| Tyrosine | Phenol (-OH) | ~10.0 | Negligible. Poor nucleophilicity compared to amines/thiols under standard coupling conditions. |

Expert Insight: To selectively modify the N-terminus in the presence of Lysine residues, maintain the reaction pH between 7.0 and 7.5. To target Lysines, elevate pH to 8.5–9.0, but be wary of increased hydrolysis rates.

Experimental Protocols

Synthesis of p-Nitrophenyl Carbamates

This protocol describes the activation of an alcohol (R-OH) or amine (R-NH2) to create the NPC intermediate.

Reagents:

-

p-Nitrophenyl chloroformate (4-NPC)

-

Base: Pyridine or Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve 1.0 equivalent of the substrate and 1.2–1.5 equivalents of Base (Pyridine) in anhydrous DCM. Cool to 0°C in an ice bath.

-

Activation: Add 1.1 equivalents of p-nitrophenyl chloroformate (dissolved in minimal DCM) dropwise over 15 minutes. Critical: Slow addition prevents the formation of symmetrical carbonates/ureas.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

Quench & Workup: Dilute with DCM. Wash sequentially with 0.1 M HCl (to remove pyridine), saturated

, and brine. -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography. Note: NPCs are sensitive to moisture; store in a desiccator.

Kinetic Assay (Spectrophotometric Monitoring)

This assay determines the second-order rate constant (

Principle:

The release of p-nitrophenol is monitored at 400–405 nm . The molar extinction coefficient (

Workflow:

-

Buffer Prep: Prepare 50 mM Phosphate or Borate buffer at desired pH (e.g., 7.4, 8.0, 8.5). Adjust ionic strength with KCl (0.1 M).

-

Stock Solutions:

-

NPC substrate: 10 mM in dry DMSO or Acetonitrile.

-

Amino Acid (Nucleophile): 0.1 M – 1.0 M in buffer (Pseudo-first-order excess).

-

-

Execution:

-

In a quartz cuvette, add 980 µL of Amino Acid solution.

-

Initiate reaction by adding 20 µL of NPC stock. Rapidly mix.

-

Record Absorbance (400 nm) vs. Time for 10–30 minutes.

-

-

Analysis:

Figure 2: Integrated workflow for synthesis and kinetic validation of p-nitrophenyl carbamates.

Troubleshooting & Optimization

-

Hydrolysis Competition: If the background hydrolysis rate (reaction with water) is high, the pseudo-first-order plot will have a significant y-intercept. Correction: Subtract the rate of a "buffer-only" control from the observed rates.

-

Solubility: NPCs are often hydrophobic. Ensure the final percentage of organic co-solvent (DMSO/MeCN) in the kinetic assay is <5% to prevent protein/amino acid precipitation or buffer effects.

-

Yellow Color Saturation: If the absorbance at 400 nm exceeds 2.0, the detector is saturating. Reduce the NPC concentration or use an off-peak wavelength (e.g., 420 nm).

References

-

Castro, E. A., et al. (2002).[2] Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry.[10]

-

Foo, K. M., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates.[9] Beilstein Journal of Organic Chemistry.[5]

-

Konaklieva, M. I. (2014). Molecular Interactions of p-Nitrophenyl Carbamates with Lipoprotein Lipase.[11] Biochemistry.[11][12][13]

-

BenchChem. (2022). Synthesis routes of 4-Nitrophenyl carbamate and protocols.

-

Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein conjugates: synthetic strategies and design concepts. Chemical Communications.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]

- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 11. Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Photolytic Cleavage of o-Nitrobenzyl Carbamate Protecting Groups

[1]

Introduction: The Chemo-Physical Imperative

In drug development and chemical biology, spatiotemporal control over bioactive amines is critical.[1] The o-nitrobenzyl (oNB) carbamate serves as a "caged" system that masks the nucleophilicity and biological activity of an amine until triggered by non-invasive UV light (typically 365 nm).[1]

Unlike ester or ether linkages, the carbamate linkage is unique: its cleavage releases not just the o-nitroso byproduct, but also a molecule of carbon dioxide (

Mechanistic Deep Dive

The cleavage is not a single-step photon absorption but a multi-stage cascade involving excited state tautomerization and dark-reaction hydrolysis.

The Photochemical Cascade

-

Excitation (

): The ground state aromatic ring absorbs a photon (approx. 300–365 nm), promoting an electron to the singlet excited state ( -

Intersystem Crossing (ISC): Rapid ISC yields the triplet state (

), which is the reactive species for the key hydrogen abstraction. -

1,5-Hydrogen Abstraction: The nitro group oxygen abstracts a benzylic hydrogen (or

-methyl hydrogen in DMNB derivatives).[1] This is the defining Norrish Type II reaction step. -

Aci-Nitro Intermediate Formation: This generates the aci-nitro tautomer (a nitronic acid).[1] This species is often colored (transient yellow/orange) and its decay is the rate-limiting step (RLS) of the release in many physiological buffers.[1]

-

Cyclization & Collapse: The aci-nitro species cyclizes to a 1,3-dihydro-2,1-benzisoxazol-3-ol, which spontaneously collapses to release the free amine,

, and the o-nitrosobenzaldehyde (or ketone) byproduct.[1]

Visualization of the Pathway

The following diagram illustrates the stepwise transformation from the caged carbamate to the free amine.

Figure 1: Stepwise photochemical mechanism of o-nitrobenzyl carbamate cleavage. Note the "Dark Step" involving the aci-nitro decay, which is pH-dependent.[1]

Kinetic & Thermodynamic Considerations

Quantum Yield ( )

The quantum yield for oNB cleavage typically ranges from 0.1 to 0.6 , depending heavily on the substitution pattern at the benzylic position.

-

Unsubstituted oNB: Slower release; generates reactive aldehyde byproducts.[1]

-

-Methyl substituted (DMNB): Faster release kinetics (

The Nitroso Byproduct Problem

The released o-nitrosobenzaldehyde is an electrophile. In a confined biological environment (e.g., active site or cell interior), it can:

-

Condense with the released amine (forming an imine/Schiff base), effectively "re-caging" it.[1]

-

React with thiol groups on proteins (cysteine residues).[1]

-

Absorb UV light (internal filter effect), reducing the efficiency of further photolysis.[1]

Mitigation Strategy: Use scavenger molecules (e.g., semicarbazide or hydroxylamine) in the buffer to intercept the nitroso compound immediately upon formation.

Comparative Data: Substituent Effects

| Parameter | Standard o-Nitrobenzyl (oNB) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Impact on Experiment |

| Abs Max ( | ~300 nm | ~350 nm | DMNB allows use of gentler 365 nm or 405 nm light (less DNA damage).[1] |

| Quantum Yield ( | 0.1 – 0.2 | 0.4 – 0.6 | DMNB requires lower light dose for release.[1] |

| Byproduct | o-Nitrosobenzaldehyde | o-Nitrosoacetophenone | Aldehydes are more toxic and reactive than ketones.[1] |

| Release Rate ( | Slow ( | Fast ( | Critical for time-resolved kinetic studies.[1] |

Experimental Protocols

Protocol A: Synthesis of an oNB-Caged Amine (Carbamate)

Objective: Install the protecting group on a primary amine drug/peptide.

-

Reagents: o-Nitrobenzyl chloroformate (or DMNB-chloroformate), anhydrous THF, Diisopropylethylamine (DIPEA).[1]

-

Procedure:

-

Dissolve the amine substrate (1.0 equiv) in anhydrous THF under

. -

Add DIPEA (1.5 equiv) to scavenge HCl.[1]

-

Cool to 0°C. Dropwise add o-nitrobenzyl chloroformate (1.1 equiv) dissolved in THF.

-

Warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS (observe mass shift +179 Da for standard oNB).

-

Purification: Silica gel chromatography.[1][2] Note: Avoid prolonged exposure to ambient light during purification.[1]

-

Protocol B: Photolytic Uncaging & Scavenging

Objective: Controlled release of the active amine in solution.[3]

-

Setup:

-

Scavenger Mix: Add semicarbazide hydrochloride (5–10 equiv relative to caged compound) to the buffer. This reacts with the nitroso byproduct to form a stable semicarbazone precipitate/inert species.

-

Irradiation:

-

Place sample in a quartz cuvette (glass absorbs UV).[1]

-

Irradiate for 1–10 minutes.[1]

-

Self-Validation: Monitor reaction progress via HPLC.[1] The "caged" peak should disappear, and the "free amine" peak should appear. If the "free amine" yield is low but "caged" is gone, check for byproduct re-coupling (Schiff base formation).

-

Experimental Workflow Diagram

Figure 2: Operational workflow for photolysis experiments, highlighting the critical scavenging step.

Troubleshooting & Optimization (Field Insights)

-

Issue: Yellowing of Solution.

-

Cause: Accumulation of the aci-nitro intermediate or the nitroso byproduct (which is yellow).

-

Fix: This confirms the photochemical step is working. If the color persists, the dark reaction (decay) might be stalled.[1] Ensure pH is > 6.0.

-

-

Issue: Incomplete Cleavage.

-

Issue: Protein Aggregation.

-

Cause: Nitroso-modification of surface cysteines.[1]

-

Fix: Add 1 mM DTT or TCEP to the post-photolysis buffer (if compatible with the protein) to reduce any formed disulfide or nitroso-thiol adducts.

-

References

-

Mechanism of Photolysis

-

Carbamate Specifics & Quantum Yields

-

Nitroso Byproduct Scavenging

-

DMNB and Advanced Derivatives

Stability and Hydrolysis of 4-Nitrophenyl Carbamates: Mechanistic Insights and Kinetic Protocols

Executive Summary

4-nitrophenyl carbamates serve as critical scaffolds in drug development, functioning as bioreductive prodrug triggers, covalent enzyme inhibitors (e.g., cholinesterases), and amine protecting groups. Their utility hinges on a precise balance of hydrolytic stability: they must be stable enough to reach their target yet reactive enough to release the payload (amine or phenol) under specific physiological or chemical conditions.

This guide provides a rigorous technical analysis of the hydrolysis mechanisms governing these compounds in aqueous media. It details the competition between the E1cB (elimination-addition) and

Part 1: Mechanistic Foundations[1]

The hydrolytic fate of 4-nitrophenyl carbamates is dictated by the substitution pattern on the nitrogen atom and the pH of the solution. Unlike simple esters, carbamates possess a nitrogen lone pair that can donate electron density to the carbonyl, reducing electrophilicity. However, the presence of the 4-nitrophenolate leaving group (

The Dual Pathway Model

Hydrolysis proceeds via two distinct base-catalyzed mechanisms. The dominant pathway depends on the presence of an ionizable proton on the nitrogen.

Mechanism A: The E1cB Pathway (N-Monosubstituted Carbamates)

For carbamates bearing a proton on the nitrogen (

-

Deprotonation: Base removes the N-proton, forming a carbamate anion.

-

Elimination (Rate-Determining Step): The anion collapses to expel the 4-nitrophenolate leaving group, generating a reactive isocyanate intermediate (

). -

Hydration: Water rapidly attacks the isocyanate to form an unstable carbamic acid, which spontaneously decarboxylates to the corresponding amine.

Mechanism B: The

Pathway (N,N-Disubstituted Carbamates)

For carbamates lacking an N-proton (

-

Nucleophilic Attack: Hydroxide ion directly attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Collapse: The intermediate collapses, expelling the 4-nitrophenolate.

Mechanistic Visualization

The following diagram illustrates the bifurcation of these pathways.

Figure 1: Divergent hydrolysis pathways. The E1cB mechanism involves an isocyanate intermediate, while

Substituent Effects (Hammett Relations)

The rate of hydrolysis is highly sensitive to electronic effects.

-

Leaving Group (

-Aryl): Electron-withdrawing groups (EWG) on the phenolic ring dramatically accelerate hydrolysis. For 4-nitrophenyl esters, the Hammett -

Nitrogen Substituents (

-Aryl/Alkyl): EWGs on the nitrogen increase the acidity of the N-H bond, facilitating the E1cB pathway. However, they also reduce the nucleophilicity of the nitrogen, retarding the

Part 2: Experimental Framework (Kinetic Protocol)

This protocol is designed to measure the pseudo-first-order rate constant (

Reagents and Buffer Preparation

Self-Validating Step: To ensure accurate kinetics, the buffer capacity must be sufficient to maintain pH despite the generation of

| pH Range | Buffer System (50 mM) | Preparation Notes |

| 4.0 – 5.5 | Acetate or Citrate | Adjust ionic strength with NaCl ( |

| 6.0 – 7.5 | Sodium Phosphate | High phosphate concentrations can catalyze hydrolysis; run controls at varying buffer conc. |

| 7.5 – 9.0 | Tris-HCl or Borate | Borate can complex with carbohydrates; use Tris for glycosylated carbamates. |

| > 10.0 | Carbonate or NaOH | For fast kinetics, use stopped-flow instrumentation. |

Stock Solution: Dissolve the carbamate in HPLC-grade Acetonitrile (MeCN) or DMSO to a concentration of 10–50 mM. Note: Keep organic solvent content in the final reaction < 2% to minimize solvent effects.

Spectrophotometric Workflow

Figure 2: Step-by-step kinetic assay workflow. The self-validation step ensures data integrity before calculation.

Step-by-Step Procedure

-

Thermostating: Pre-incubate 980 µL of the appropriate buffer in a quartz cuvette at the target temperature (e.g.,

) for 10 minutes. -

Blanking: Zero the spectrophotometer with the buffer.

-

Initiation: Inject 20 µL of the carbamate stock solution. Invert the cuvette rapidly 3 times to mix (or use a magnetic stirrer).

-

Data Acquisition: Immediately start recording Absorbance (

) at 400 nm. Collect data for at least 3 half-lives.[1][2]-

Note: If pH < 7.1 (the pKa of 4-nitrophenol), the absorbance will be lower. You must calculate the total phenol concentration using the Henderson-Hasselbalch equation or measure at the isosbestic point of the phenol/phenolate pair (approx 348 nm), though sensitivity is lower.

-

-

Infinity Point (

): Allow the reaction to proceed to completion (10 half-lives) or force hydrolysis by adding a drop of concentrated NaOH to a separate aliquot to determine the theoretical maximum absorbance.

Data Analysis

Under pseudo-first-order conditions (Buffer >> Substrate), the rate follows:

-

Plot

versus time ( -

The slope of the linear regression is

. -

Half-life (

): Calculated as

Part 3: Data Interpretation & Applications

pH-Rate Profile

The stability of 4-nitrophenyl carbamates is heavily pH-dependent.

-

Acidic Region (pH < 5): Generally stable. Hydrolysis is slow and may involve specific acid catalysis (

). -

Plateau Region: Often observed for N-substituted carbamates where the ionization of the N-H is the limiting factor.

-

Alkaline Region (pH > 8): Rate increases linearly with hydroxide concentration (

).-

Log-Linear Relationship: A plot of

vs. pH usually yields a slope of +1 in this region, confirming base catalysis.

-

Distinguishing Mechanisms

To confirm if your carbamate follows E1cB or

-

Isotope Effect: Perform the kinetics in

. E1cB mechanisms often show distinct solvent isotope effects ( -

Trapping Experiments: Include a nucleophilic amine (e.g., morpholine) in the buffer. If the E1cB mechanism operates, the isocyanate intermediate will be trapped to form a urea derivative, competing with hydrolysis.

Application: Prodrug Design

When designing a prodrug:

-

Target: Select substituents to tune

to match the biological window. -

Example: Adding an electron-donating group (e.g., methyl) to the N-phenyl ring will decrease acidity, slowing down the E1cB pathway and increasing plasma stability. Conversely, adding a chloro group will accelerate release.

References

-

Hydrolysis Mechanism of Carbamates. Journal of the Chemical Society, Perkin Transactions 2. "Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group."[4]

-

Substituent Effects. Journal of the Chemical Society, Perkin Transactions 1. "Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs."

-

Spectrophotometric Protocols. Journal of Emerging Investigators. "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups."

-

Enzymatic vs. Chemical Hydrolysis. Journal of Biological Chemistry. "Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III."

-

General Base Catalysis. ChemRxiv. "pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside."

Sources

- 1. 2. Aryl carbamate ester hydrolysis is known to occur | Chegg.com [chegg.com]

- 2. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

(4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate CAS 65750-59-6 data sheet

CAS: 65750-59-6

Common Aliases:

Executive Technical Summary

(4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate is a bifunctional organosulfur compound primarily utilized as a specialized building block in the synthesis of

Structurally, it consists of a cysteamine core where the amine is masked by a

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 256.28 g/mol |

| Appearance | Pale yellow to off-white crystalline solid (or waxy solid) |

| Solubility | Soluble in DMSO, DMF, |

| Stability | Air-sensitive (thiol oxidation); Light-sensitive (nitro group).[1][2] |

| Storage | Inert atmosphere ( |

Mechanistic Functionality & Applications

The PNZ "Safety Switch"

The utility of CAS 65750-59-6 hinges on the electronic properties of the 4-nitrobenzyl carbamate moiety.[1][2] Unlike standard benzyl carbamates (Cbz/Z) which require harsh hydrogenation or strong acids, the PNZ group is designed for chemoselective reductive cleavage .

Mechanism of Action:

-

Reduction: The nitro group (

) is reduced to an aniline ( -

Electronic Cascade: The resulting electron-rich amino group initiates a 1,6-elimination (aza-quinone methide formation).[1][2]

-

Collapse: The carbamate linkage destabilizes, releasing

and the free amine (cysteamine derivative).

This mechanism is critical in prodrug design , where the compound acts as a hypoxia-activated trigger, releasing cytotoxic payloads only in the reducing environment of solid tumors.[1][2]

Visualization: Reductive Cleavage Pathway

The following diagram illustrates the electronic cascade triggered by the reduction of the nitro group, leading to the release of the free thiol-amine payload.[1]

High-Fidelity Synthesis Protocol

While CAS 65750-59-6 can be synthesized by direct acylation of cysteamine, that route often leads to S-acylation side products due to the high nucleophilicity of the thiol.[1][2] The Disulfide Route described below is the industry standard for ensuring high regioselectivity (N-protection only).

Protocol: Synthesis via Cystamine Reduction[3]

Reagents:

-

Cystamine dihydrochloride (Precursor)

-

Sodium Hydroxide (NaOH) or Triethylamine (

) -

Dithiothreitol (DTT) or Zinc dust (Reducing agent for disulfide)

Step 1: Synthesis of Bis-PNZ-Cystamine[1][2]

-

Dissolve cystamine dihydrochloride (10 mmol) in water/dioxane (1:1 v/v).

-

Adjust pH to 8.0–9.0 using 1N NaOH.[1]

-

Add 4-Nitrobenzyl chloroformate (2.2 equiv) dropwise at 0°C.

-

Stir for 4 hours, maintaining pH ~8.

-

The bis-protected disulfide will precipitate.[1][2] Filter, wash with water and cold ether.

Step 2: Reductive Cleavage of Disulfide to Thiol

-

Add DTT (1.5 equiv) or Zn dust/AcOH. Stir under Nitrogen atmosphere.[1][2]

-

Monitor by TLC until the starting material disappears.[1]

-

Workup (Critical): Extract with Ethyl Acetate. Wash with mild acid to remove excess Zn/DTT.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation: Perform Ellman’s Test. A yellow color indicates the presence of the free thiol (-SH).[1][2]

Application in Drug Development: Carbapenem Synthesis

In the synthesis of Thienamycin analogues, CAS 65750-59-6 serves as the side-chain donor.[1][2]

Workflow:

-

Enol Phosphate Activation: The carbapenem core (keto-ester) is activated with diphenyl chlorophosphate to form an enol phosphate.[1]

-

Nucleophilic Substitution: CAS 65750-59-6 (as the thiolate anion, generated by DIEA at -40°C) attacks the enol phosphate.[1][2]

-

Deprotection: The resulting intermediate contains the PNZ-protected amine.[1][2]

-

Final Step: Hydrogenolysis (

, Pd/C) removes the PNZ group (and usually the carboxyl protecting group, typically PNB) simultaneously, yielding the zwitterionic active antibiotic.

Expert Insight: The use of PNZ-cysteamine allows for the simultaneous "global deprotection" of the molecule if the carboxylate is also protected with a

-nitrobenzyl ester (PNB).[1][2] This synchronicity reduces the number of synthetic steps and improves overall yield.

Handling & Quality Control

Analytical Standards

-

NMR (

): Look for the characteristic -

Ellman's Reagent Test: Mandatory for verifying thiol integrity.

Safety & Toxicology[1][2]

-

Thiol Warning: Like most low-molecular-weight thiols, this compound has a disagreeable odor and is a potential skin sensitizer.[1][2] Handle only in a fume hood.

-

Nitro Aromatics: Potential mutagenicity. Handle as a hazardous substance.

References

-

Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Definitive guide on PNZ cleavage conditions).

-

Knittel, T., et al. (2019). Compounds comprising cleavable linker and uses thereof. WO2019008441A1.[1][2] (Details on p-nitrobenzyl carbamates as self-immolative linkers).

-

Hay, M. P., et al. (2003). Hypoxia-selective antitumor agents.[1][2] Nitrobenzyl carbamates. Journal of Medicinal Chemistry. (Mechanistic insight into nitroreductase activation).

-

BLD Pharm. (n.d.).[5] 4-Nitrobenzyl (2-mercaptoethyl)carbamate Product Data. (Physical properties and storage).[3][5]

-

PrepChem. (n.d.). Synthesis of carbapenem intermediates using N-(4-nitrobenzyloxycarbonyl)cysteamine. (Synthetic protocols for beta-lactams).

Sources

- 1. Fine chemicals | page6 | Fine Corporation [fine-c.jp]

- 2. (株)ファイン商事 | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]

- 3. Page loading... [guidechem.com]

- 4. WO2017012924A1 - Asymmetric process for the preparation of thieno-indoles derivatives - Google Patents [patents.google.com]

- 5. 65750-59-6|4-Nitrobenzyl (2-mercaptoethyl)carbamate|BLD Pharm [bldpharm.com]

Structural Analysis of Nitrophenyl Carbamates: From Crystal Engineering to FAAH Inhibition

Executive Summary

This technical guide details the structural characterization of nitrophenyl carbamate derivatives using single-crystal X-ray diffraction (SCXRD). These compounds occupy a critical niche in medicinal chemistry, serving as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as robust supramolecular building blocks. This guide moves beyond standard data reporting, focusing on the causality of crystal packing—specifically how the electron-withdrawing nitro group influences the carbamate resonance and directs intermolecular assembly.

Part 1: Molecular Architecture & Synthesis

The Chemical Scaffold

The nitrophenyl carbamate core consists of a carbamate linker (

Key Structural Features:

-

Resonance Stabilization: The lone pair on the nitrogen atom delocalizes into the carbonyl, imparting partial double-bond character (

) and enforcing planarity across the -

Nitro Group Influence: The

group is a strong electron-withdrawing group (EWG). When para- or ortho-substituted, it increases the acidity of the carbamate

Synthesis for Crystallography

High-quality single crystals are the bottleneck of this analysis. The reaction typically involves an isocyanate and a phenol, or a chloroformate and an aniline.

Optimized Crystallization Protocol:

Nitrophenyl carbamates often precipitate as microcrystalline powders due to strong

Protocol 1: Vapor Diffusion (Anti-solvent)

-

Dissolve: 20 mg of compound in 2 mL of a "good" solvent (THF or Dichloromethane).

-

Precipitate: Place this vial (uncapped) inside a larger jar containing 10 mL of a "poor" solvent (Hexane or Pentane).

-

Equilibrate: Seal the outer jar. The volatile poor solvent will diffuse into the rich solvent, slowly increasing supersaturation.

-

Timeline: Crystals appear in 48–72 hours.

Part 2: X-Ray Diffraction Workflow

Data Collection Parameters

The nitro group (

-

Temperature: Collect data at 100 K (using liquid nitrogen stream). This minimizes thermal ellipsoids and allows precise location of the nitro oxygen atoms.

-

Source: Molybdenum (Mo-K

,

Validation (CheckCIF)

Before structural analysis, the model must pass IUCr validation.

-

Alert Level A/B (Twinning): Nitrophenyl compounds often crystallize as non-merohedral twins due to layer stacking. Use PLATON/TwinRotMat to check for twin laws if

is high (>0.10). -

Missing Hydrogen Atoms: The carbamate

must be located in the difference Fourier map, not just geometrically placed, to accurately determine H-bond geometry.

Figure 1: The Crystallography Workflow.[1][2] Note the feedback loop at the validation stage, critical for resolving nitro-group disorder.

Part 3: Structural Analysis & Intermolecular Forces

The Hydrogen Bond Network

In the solid state, nitrophenyl carbamates form robust "supramolecular synthons." The primary interaction is the N-H···O=C hydrogen bond.

-

Motif: Typically forms Centrosymmetric Dimers (

graph set) or -

Competition: The nitro group oxygens also compete as H-bond acceptors. However, the carbonyl oxygen is generally the "harder" base and preferred acceptor.

Hirshfeld Surface Analysis

Modern crystallography requires quantifying these interactions using Hirshfeld surfaces (calculated via CrystalExplorer). This visualizes the volume of space where the molecule's electron density exceeds that of its neighbors.

Key Metrics to Report:

-

Surface: Maps distances relative to van der Waals radii.

-

Red Spots: Strong H-bonds (

). -

White Regions: van der Waals contacts.[3]

-

-

Fingerprint Plots:

-

Spikes: Sharp spikes at the bottom left indicate strong

interactions (typically 35–45% of total surface area). -

Wings: Broad regions indicate

interactions.

-

| Interaction Type | Surface Contribution (%) | Geometric Feature | Significance |

| O[3][4][5]···H / H···O | 30% – 45% | Sharp Spikes | Primary stability (H-bonds) |

| H···H | 25% – 35% | Central Cloud | Packing efficiency (dispersive) |

| C···C ( | 5% – 10% | Green/Yellow Flat regions on Shape Index | Layer stacking (aromatic) |

| N···O | < 5% | Diffuse | Nitro-group repulsion/attraction |

Conformation & Planarity

The "twist angle" between the carbamate plane and the phenyl ring is a critical SAR parameter.

-

Planar Systems: Maximize

-conjugation but may suffer from poor solubility. -

Twisted Systems: Often result from ortho-substitution (steric clash), which can improve solubility and selectivity in enzyme binding pockets.

Figure 2: Hierarchy of Intermolecular Forces. The Carbamate core drives the primary lattice formation, while the Nitro group tunes the stacking interactions.

Part 4: Pharmacological Application (FAAH Inhibition)

The structural data directly informs drug design. Nitrophenyl carbamates are often "suicide substrates" for Fatty Acid Amide Hydrolase (FAAH).

Mechanism of Action[6]

-

Binding: The inhibitor enters the FAAH active site. The "twist" angle determined by crystallography predicts if it fits the hydrophobic channel.

-

Acylation: The catalytic Serine-241 nucleophile attacks the carbamate carbonyl.

-

Leaving Group: The nitrophenol group is expelled. The electron-withdrawing nature of the nitro group (verified by bond lengths in the crystal structure) makes the phenol a better leaving group, increasing potency.

Structural Insight:

Crystal structures often reveal that the

References

-

Crystal Structure & Hirshfeld Analysis of 4-Nitrophenyl Isocyanate (Precursor) Title: Crystal Structure and Hirshfeld Surface Analysis of 4-Nitrophenyl Isocyanate. Source: Der Pharma Chemica, 2016. URL:[Link]

-

Structural Analysis of Nitrophenyl Carbamate Derivatives Title: Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Source: Acta Crystallographica Section E, 2011.[6][7][8] URL:[Link]

-

FAAH Inhibition Mechanism Title: Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597. Source: Biochemistry (ACS), 2009. URL:[Link]

-

Validation Standards Title: checkCIF validation ALERTS: what they mean and how to respond. Source: Acta Crystallographica Section C, 2020.[6][7][9] URL:[Link]

Sources

- 1. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]

- 2. PLATON/VALIDATION [platonsoft.nl]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, Hirshfeld surface analysis and crystal voids of 4-nitrobenzo[c][1,2,5]selenadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]

- 9. journals.iucr.org [journals.iucr.org]

Investigating carbamate functional groups in novel organic synthesis

A Technical Guide to Novel Methodologies and Late-Stage Functionalization

Executive Summary

For decades, the carbamate (urethane) moiety has been pigeonholed as a transient protecting group (Boc, Cbz, Fmoc) in organic synthesis. However, in modern drug discovery, the carbamate is increasingly recognized as a critical pharmacophore—a robust peptide bond surrogate that offers superior metabolic stability and unique hydrogen-bonding vectors compared to amides and esters.

This guide moves beyond the archaic, hazardous use of phosgene and isocyanates. It focuses on two "novel" pillars of carbamate synthesis: Green CO₂ Fixation (converting a greenhouse gas into a structural motif) and Late-Stage C–H Functionalization (installing carbamates directly onto complex heterocycles).

Part 1: Structural Utility & Pharmacophore Properties

Before detailing how to synthesize them, we must establish why carbamates are selected in lead optimization.

The Bioisostere Logic

The carbamate group (-O-CO-NH-) acts as a non-classical bioisostere for the amide bond.

-

Metabolic Stability: Unlike esters (prone to rapid hydrolysis by esterases) and amides (susceptible to amidases/proteases), carbamates often display enhanced half-lives in plasma. The donation of electron density from the oxygen atom into the carbonyl reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by hydrolytic enzymes.

-

Hydrogen Bonding: The carbamate presents a dual-vector H-bond landscape. The carbonyl oxygen is a strong acceptor, while the NH is a donor. This mimics the peptide backbone, allowing for critical interactions within the binding pockets of proteases and kinases.

Conformational Restriction

The resonance delocalization of the nitrogen lone pair into the carbonyl creates a partial double bond character (C–N), restricting rotation. This pre-organizes the molecule into a specific conformation, reducing the entropic penalty upon binding to a receptor.

Part 2: Core Methodologies & Mechanisms

Pathway A: Green CO₂ Fixation (The "Workhorse")

The most significant shift in carbamate synthesis is the move away from phosgene (

Mechanism:

-

Activation: An organic base or ionic liquid deprotonates the amine.

-

Capture: The amine attacks

to form a carbamate anion (carbamic acid salt). -

Trapping: The unstable anion is trapped by an electrophile (alkyl halide) to "lock" the structure.

Pathway B: Radical C–H Carbamoylation (The "Advanced")

For late-stage functionalization (LSF), synthesizing the entire scaffold around the carbamate is inefficient. Instead, we use Minisci-type radical substitution . This allows the installation of a carbamate group directly onto an electron-deficient heteroarene (e.g., pyridine, quinoline) using oxamic acids as radical precursors.

Part 3: Visualization of Pathways

The following diagram contrasts the standard nucleophilic attack (CO2 fixation) with the radical mechanism (Minisci).

Caption: Comparison of Anionic CO2 Fixation (left) vs. Radical C-H Functionalization (right).

Part 4: Experimental Protocols

Protocol 1: Deep Eutectic Solvent (DES) Mediated CO₂ Fixation

Target: Synthesis of alkyl carbamates from amines and alkyl halides without external base or volatile solvents.

Rationale: This method utilizes a Choline Chloride:ZnCl₂ deep eutectic solvent. The DES acts as both the solvent and the Lewis acid catalyst to activate the

Materials:

-

Amine substrate (1.0 equiv)

-

Alkyl halide (1.2 equiv)

-

Choline Chloride / ZnCl₂ (1:2 molar ratio) – Prepared by heating components at 100°C until a clear liquid forms.

-

CO₂ balloon (1 atm)

Step-by-Step Workflow:

-

DES Preparation: In a reaction tube, mix Choline Chloride and ZnCl₂ (1:2 ratio). Heat to 100°C with stirring until a homogeneous, viscous liquid forms. Cool to room temperature.

-

Loading: Add the amine (e.g., aniline, 1 mmol) and alkyl halide (e.g., butyl bromide, 1.2 mmol) directly to the DES (2 mL).

-

Atmosphere Exchange: Evacuate the tube and backfill with CO₂ three times. Attach a CO₂ balloon.

-

Reaction: Stir the mixture at 60°C for 6–12 hours.

-

Note: The viscosity of DES drops at 60°C, ensuring good mass transfer.

-

-

Workup: Add water (5 mL) and extract with ethyl acetate (3 x 5 mL). The DES remains in the aqueous phase and can be recycled (evaporate water to reuse).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc).

Data Summary (Typical Yields):

| Substrate (Amine) | Electrophile (Halide) | Time (h) | Yield (%) |

| Aniline | Butyl Bromide | 6 | 92 |

| Morpholine | Benzyl Chloride | 8 | 88 |

| 4-Nitroaniline | Butyl Bromide | 12 | 75 |

Protocol 2: Late-Stage Photoredox Minisci Carbamoylation

Target: Direct installation of a carbamate motif onto a complex pyridine/quinoline scaffold.

Rationale: Traditional methods require pre-functionalization (e.g., halogenation) of the heterocycle. This protocol uses an oxidative radical mechanism to attack the most electron-deficient position of the heterocycle directly.

Materials:

-

Heteroarene substrate (e.g., Quinine or simple Lepidine) (1.0 equiv)

-

Mono-alkyl oxalate (Oxamate precursor) (2.0 equiv)

-

Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) OR Acridinium salt (Mes-Acr+) for metal-free.

-

Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

-

Solvent: DMSO:H₂O (4:1)

-

Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

-

Setup: In an 8 mL vial equipped with a stir bar, add the heteroarene (0.2 mmol), oxamate salt (0.4 mmol), photocatalyst (0.002 mmol), and persulfate oxidant (0.4 mmol).

-

Solvent: Add degassed DMSO/Water (2 mL).

-

Why Acidic? If the substrate is basic, add 1.0 equiv of TFA. Protonation of the heterocycle increases its electrophilicity, making it more reactive toward the nucleophilic carbamoyl radical.

-

-

Irradiation: Sparge with Argon for 5 minutes. Seal and irradiate with Blue LEDs at room temperature for 18–24 hours. Fan cooling is recommended to maintain ambient temperature.

-

Quench: Dilute with saturated NaHCO₃ (to neutralize TFA) and extract with DCM.

-

Analysis: The crude mixture will often contain regioisomers (C2 vs C4 position). Separation via HPLC or preparative TLC is usually required.

Part 5: Troubleshooting & Optimization

The "Reversibility Trap" in CO₂ Fixation

Problem: Low yield despite high amine conversion. Root Cause: The intermediate carbamate anion (R-NH-COO⁻) is in equilibrium with the free amine and CO₂. If the electrophile (alkyl halide) is slow to react, the anion decarboxylates, and the amine eventually reacts with the alkyl halide directly to form an N-alkylated byproduct (R-NH-R'). Solution:

-

Increase CO₂ Pressure: Shifts equilibrium toward the anion.

-

Change Base: Use Cesium Carbonate (

).[1] The "Cesium Effect" stabilizes the carbamate anion due to the large ionic radius of Cs⁺, making the oxygen more nucleophilic and "naked" for the SN2 attack.

Regioselectivity in Minisci Reactions

Problem: Mixture of isomers when functionalizing complex heterocycles. Root Cause: The carbamoyl radical is nucleophilic; it attacks the most electron-deficient carbon. Solution:

-

Block Sensitive Sites: If the C2 position is the target but C4 is reacting, use a temporary blocking group (e.g., Cl or Br) at C4.

-

Solvent Effects: Changing from DMSO to TFE (Trifluoroethanol) can alter the H-bonding network and subtly shift the steric preference of the radical attack.

References

-

Direct Synthesis of Carbamates from Boc-Protected Amines. RSC Advances, 2024. Link

-

Carbon Dioxide Utilization in the Efficient Synthesis of Carbamates by Deep Eutectic Solvents. New Journal of Chemistry, 2021. Link

-

Direct C-H Carbamoylation of Nitrogen-Containing Heterocycles. Journal of the American Chemical Society, 2018. Link

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 2015. Link

-

Recent Advances in Fixation of CO2 into Organic Carbamates. Chinese Journal of Catalysis, 2022. Link

Sources

Strategic Utilization of (4-Nitrophenyl)methyl N-(2-oxoethyl)carbamate: Synthesis, Stability, and Application in Protease Inhibitor Design

Executive Summary: The Molecular Logic

(4-Nitrophenyl)methyl N-(2-oxoethyl)carbamate, commonly referred to in high-level synthesis as N-(p-Nitrobenzyloxycarbonyl)glycinal or PNB-Glycinal , represents a specialized intermediate in the design of peptide aldehydes and transition-state analog inhibitors.

Its utility stems from its dual-functional architecture:

-

The Warhead (Aldehyde): The "2-oxoethyl" moiety is a reactive electrophile capable of forming reversible hemiacetal or thiohemiacetal adducts with the active site nucleophiles of serine and cysteine proteases.

-

The Orthogonal Shield (PNB Carbamate): The p-nitrobenzyl (PNB) carbamate provides nitrogen protection that is stable to both acidic (TFA/HCl) and basic (Piperidine) conditions used in standard Boc and Fmoc solid-phase peptide synthesis (SPPS). It is selectively cleaved via reduction (hydrogenolysis or chemical reduction), making it an invaluable tool for complex orthogonal protection strategies.

Physicochemical Profile

The following data characterizes the core molecule. Note that as a free aldehyde, this compound is prone to hydration and oligomerization; in practice, it is often generated in situ or stored as a precursor (alcohol or acetal).

| Property | Value / Descriptor | Notes |

| IUPAC Name | (4-nitrophenyl)methyl N-(2-oxoethyl)carbamate | |

| Common Name | PNB-Glycinal; N-PNZ-Glycinal | |

| Molecular Formula | ||

| Molecular Weight | 238.20 g/mol | |

| Appearance | Pale yellow oil or low-melting solid | Yellow color arises from the nitrochromophore. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility; hydrolyzes/hydrates in aqueous buffers. |

| Stability | Low (Aldehyde reactive) | Prone to oxidation to carboxylic acid or trimerization. Store at -20°C under Argon. |

| Cleavage Conditions | Reductive ( | Orthogonal to Boc (Acid) and Fmoc (Base). |

Synthesis & Preparation: The "Fresh-Generation" Protocol

As a Senior Application Scientist, I advise against sourcing the free aldehyde directly due to its instability. The gold standard for reliability is the oxidative generation from the stable alcohol precursor, N-PNB-2-aminoethanol .

Phase 1: Synthesis of the Alcohol Precursor

Reaction: 2-Aminoethanol + p-Nitrobenzyl chloroformate

-

Setup: Dissolve 2-aminoethanol (1.0 eq) in DCM/Water (1:1) with

(2.5 eq). -

Addition: Add p-nitrobenzyl chloroformate (1.0 eq) dropwise at 0°C.

-

Workup: Extract with DCM, wash with brine, dry over

. -

Result: A stable, crystalline yellow solid. This is your "shelf-stable" stock.

Phase 2: Oxidation to the Target Aldehyde (PNB-Glycinal)

Choice of Oxidant: We utilize Dess-Martin Periodinane (DMP) . Unlike Swern oxidation (which requires cryogenic -78°C conditions) or Pyridinium Chlorochromate (PCC) (which is difficult to purify), DMP offers mild conditions that minimize racemization (not an issue for Glycine, but critical for chiral analogs) and over-oxidation.